N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride
Description
N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride is a piperidine-based compound with the molecular formula C₁₀H₁₈N₂O·HCl. Its structure features a piperidine ring substituted at the 3-position with a carboxamide group, which is further modified by a cyclopropylmethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . Key structural identifiers include:
- SMILES:
C1CC(CNC1)C(=O)NCC2CC2 - InChIKey:
LISFHWSTVXRTSU-UHFFFAOYSA-N
Properties
IUPAC Name |
N-(cyclopropylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNZUTCVTVLDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation, inflammation, and emotional behavior.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structure. Research has identified that modifications to the piperidine and carboxamide moieties can significantly influence the compound's potency as an NAPE-PLD inhibitor. A study reported that the compound exhibits a half-maximum inhibitory concentration (IC50) of approximately 72 nM, indicating a strong inhibitory effect on NAPE-PLD activity .
Table 1: Structure-Activity Relationship of Selected Compounds
| Compound ID | Structure | IC50 (nM) | pIC50 |
|---|---|---|---|
| 1 | Cyclopropylmethyl-piperidine | 72 | 7.14 |
| 2 | Other analogs | 720 | 6.14 |
| 3 | Additional variants | 1500 | 5.83 |
NAPE-PLD is primarily expressed in the brain, kidney, and testis, where it contributes to the metabolism of NAEs. The inhibition of this enzyme by this compound leads to decreased levels of NAEs, which has been linked to various behavioral and physiological effects. For instance, in murine models, administration of this compound resulted in modulation of emotional behavior, suggesting its potential utility in treating mood disorders .
Case Studies and Research Findings
- Emotional Behavior Modulation : In a study involving freely moving mice, it was observed that the administration of this compound significantly altered emotional responses. The compound effectively reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent .
- Pain and Inflammation : The role of NAEs in pain perception and inflammatory responses has been well-documented. By inhibiting NAPE-PLD, this compound may provide a novel approach to managing pain and inflammation without the side effects commonly associated with traditional analgesics .
- Neuroprotection : Preliminary findings suggest that this compound may also possess neuroprotective properties. It has been shown to protect dopaminergic neurons in vitro, which could have implications for neurodegenerative diseases like Parkinson's disease .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the compound has good central nervous system (CNS) penetration potential due to its lipophilicity and low plasma protein binding . Toxicological assessments are ongoing to determine its safety profile for potential therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride has the molecular formula C10H19ClN2O and a molecular weight of 218.72 g/mol. Its structure features a piperidine ring substituted with a cyclopropylmethyl group and a carboxamide functional group, contributing to its biological activity.
Role in Drug Discovery
This compound has been utilized as a lead compound in the development of novel pharmaceuticals. Its structural modifications have been explored to enhance potency and selectivity against specific biological targets.
Case Study: Inhibitors of NAPE-PLD
Research has demonstrated that derivatives of this compound can act as inhibitors of the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. A study reported the optimization of a pyrimidine-4-carboxamide derivative, leading to the identification of LEI-401, a potent inhibitor with favorable drug-like properties. The compound exhibited an IC50 value of 72 nM, indicating strong enzymatic inhibition .
| Compound | IC50 (nM) | Structure |
|---|---|---|
| LEI-401 | 72 | LEI-401 Structure |
| N-(cyclopropylmethyl)piperidine-3-carboxamide | TBD | TBD |
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the N-(cyclopropylmethyl)piperidine backbone affect biological activity. For instance, substituents at various positions on the piperidine ring were systematically altered to assess their impact on potency against NAPE-PLD.
Findings from SAR Studies
- Substituent Modifications: The introduction of different groups at the 4-position of the piperidine ring significantly influenced inhibitory potency.
- Optimal Combinations: The combination of cyclopropylmethyl with specific amine substituents led to enhanced activity, illustrating the importance of structural diversity in optimizing pharmacological profiles .
Therapeutic Potential
The therapeutic implications of this compound extend beyond enzyme inhibition. Its potential applications include:
CNS Disorders
Research indicates that compounds with similar structures may exhibit effects on central nervous system (CNS) receptors. For example, positive allosteric modulation of muscarinic acetylcholine receptors (mAChRs) has been proposed as a therapeutic strategy for conditions like Alzheimer's disease and schizophrenia .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties associated with derivatives containing cyclopropylmethyl substituents. For instance, novel lincomycin derivatives featuring this moiety showed significant antibacterial activity against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .
| Pathogen | Activity Level |
|---|---|
| Streptococcus pneumoniae | Significant |
| Streptococcus pyogenes | Significant |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of piperidine-3-carboxamide derivatives. Below is a comparative analysis of its structural and functional analogues:
Key Differences and Implications
The 3-hydroxycyclohexyl substituent in the analogue () introduces polarity, which may alter blood-brain barrier permeability compared to the hydrophobic cyclopropyl group .
Salt Forms: Dihydrochloride salts (e.g., N-(piperidin-3-yl)piperidine-3-carboxamide) generally exhibit higher aqueous solubility than monohydrochloride forms, impacting bioavailability .
In contrast, analogues like (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide HCl are explicitly cataloged for life science applications, suggesting broader utility .
Research Findings and Practical Considerations
- Synthetic Accessibility: The discontinued status of the target compound () implies synthesis challenges or niche applications. Alternatives like 3-aminopiperidine dihydrochloride are more readily available and widely used in medicinal chemistry .
- Biological Relevance : Piperidine-3-carboxamides are frequently explored for CNS targets due to their ability to cross the blood-brain barrier. However, the lack of specific activity data for the target compound limits direct comparisons with sigma receptor-active analogues (e.g., those in ) .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride typically involves:
- Preparation of the cyclopropylmethyl-substituted amine intermediate,
- Formation of the piperidine-3-carboxylic acid or its activated derivative,
- Coupling of the amine with the carboxylic acid derivative to form the amide bond,
- Conversion to the hydrochloride salt.
Preparation of Cyclopropylmethylamine Intermediate
A key intermediate, (cyclopropylmethyl)[(4-nitrophenyl)methyl]amine , can be synthesized via reductive amination:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4-nitrobenzaldehyde (4-NO2-C6H4-CHO), cyclopropylmethylamine, dry ethanol, N2 atmosphere | Reductive amination at room temperature for 16 h, followed by NaBH4 addition at 0 °C until imine disappearance | 95% (yellow oil) |
- The reaction involves condensation of 4-nitrobenzaldehyde with cyclopropylmethylamine to form an imine intermediate, which is then reduced by sodium borohydride to yield the substituted amine.
- Purification is achieved by extraction and drying over MgSO4.
- Characterization by LC-MS (m/z 207 [M+H]+) and ^1H NMR confirms the structure.
Synthesis of Piperidine-3-Carboxylic Acid Derivative
The piperidine-3-carboxylic acid or its ester derivative is prepared through standard organic synthesis routes involving:
- Esterification or hydrolysis steps,
- Activation of the carboxylic acid group using coupling reagents such as HATU,
- Use of bases like DIPEA to facilitate amide bond formation.
Amide Bond Formation (Key Step)
The amide linkage between the cyclopropylmethylamine and the piperidine-3-carboxylic acid is formed under mild conditions:
| Step | Reagents and Conditions | Description |
|---|---|---|
| Amide coupling | Piperidine-3-carboxylic acid derivative (1.1 eq), cyclopropylmethylamine (1 eq), HATU (1.4 eq), DIPEA (1.5 eq), DMF solvent | Stirring at room temperature for 18 hours, followed by extraction and purification by flash chromatography |
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is used as an efficient coupling reagent.
- DIPEA (N,N-diisopropylethylamine) acts as a base to neutralize the acid by-products.
- The crude product is purified by column chromatography using dichloromethane/methanol mixtures to yield the amide as an oil.
Conversion to Hydrochloride Salt
The final step involves converting the free amide into its hydrochloride salt to improve stability and handling:
- The amide is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate),
- Treated with hydrochloric acid (HCl) in aqueous or alcoholic medium,
- The resulting hydrochloride salt precipitates or is isolated by solvent evaporation and filtration.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Reductive amination | 4-nitrobenzaldehyde, cyclopropylmethylamine, NaBH4, EtOH, N2, RT to 0 °C | (Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine | 95% |
| 2 | Hydrolysis/esterification | Piperidine-3-carboxylic acid or ester, LiOH, THF/MeOH/H2O | Piperidine-3-carboxylic acid derivative | High yield typical |
| 3 | Amide coupling | HATU, DIPEA, DMF, RT, 18 h | N-(cyclopropylmethyl)piperidine-3-carboxamide | Purified by chromatography |
| 4 | Salt formation | HCl in EtOH or aqueous medium | This compound | Isolated as solid |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical structure and purity.
- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular weight.
- Melting Point: Provides physical characterization of the hydrochloride salt.
- Purity: Verified by LC-MS and chromatographic methods, typically ≥95%.
Research Findings and Optimization Notes
- Reductive amination using NaBH4 is a reliable method for introducing the cyclopropylmethyl group onto the amine.
- Use of HATU/DIPEA in DMF provides efficient amide bond formation under mild conditions with minimal side reactions.
- The hydrochloride salt form enhances solubility and stability, facilitating downstream pharmaceutical formulation.
- Purification by automated column chromatography ensures high purity, critical for biological testing.
Q & A
Q. What are the key structural features of N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride, and how do they influence its physicochemical properties?
The compound contains a piperidine ring (a six-membered heterocycle with one nitrogen atom), a cyclopropane ring (a strained three-membered hydrocarbon ring), and a carboxamide group. The hydrochloride salt enhances aqueous solubility due to ionic interactions. Structural features like the cyclopropane ring may confer metabolic stability, while the carboxamide group facilitates hydrogen bonding with biological targets. Analytical methods such as NMR, IR spectroscopy, and mass spectrometry are critical for confirming these structural attributes .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1: Preparation of the piperidine-3-carboxylic acid precursor via cyclization or functional group interconversion.
- Step 2: Amide bond formation between the carboxylic acid and cyclopropylmethylamine using coupling agents like EDC or HOBt.
- Step 3: Salt formation via reaction with hydrochloric acid. Purity optimization may require recrystallization or chromatography. Reaction conditions (e.g., solvent, temperature) must be tailored to minimize side products like unreacted amines or residual solvents .
Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?
- Solubility: Use polar solvents (e.g., water, DMSO) and adjust pH to leverage the hydrochloride salt's ionic character. Co-solvents like PEG 400 may enhance solubility in biological buffers.
- Stability: Store lyophilized powder at -20°C in inert atmospheres. Avoid prolonged exposure to light, moisture, or extreme pH to prevent degradation of the cyclopropane or carboxamide moieties .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the compound’s interaction with neurotransmitter receptors?
- Radioligand binding assays: Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) and selectivity for targets like opioid or dopamine receptors.
- Functional assays: Measure cAMP inhibition or calcium flux to assess receptor activation/inhibition.
- In silico docking: Predict binding modes using software like AutoDock Vina, focusing on interactions between the cyclopropane ring and hydrophobic receptor pockets .
Q. How can researchers address contradictions in receptor binding data across different experimental models?
- Cross-validate results using orthogonal methods (e.g., SPR vs. radioligand assays).
- Control for assay-specific variables: Buffer composition, cell membrane purity, and temperature.
- Explore allosteric modulation: The compound may bind secondary sites affecting primary ligand affinity. Use negative allosteric modulators (NAMs) to test this hypothesis .
Q. What methodologies are suitable for analyzing the compound’s stability under thermal and oxidative stress?
- Thermogravimetric analysis (TGA): Assess decomposition temperatures.
- High-resolution mass spectrometry (HRMS): Identify degradation products (e.g., ring-opened cyclopropane derivatives).
- Forced degradation studies: Expose the compound to H2O2 (oxidative) or elevated temperatures (thermal) and monitor changes via HPLC-UV .
Q. How can chiral synthesis challenges be overcome to produce enantiomerically pure derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
